1-(1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-yl)-N-methylmethanamine
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Overview
Description
1-(1,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazol-3-yl)-N-methylmethanamine is a nitrogenous heterocyclic compound with potential applications in various scientific fields. This compound features a unique structure that includes a hexahydrocyclohepta[c]pyrazole ring, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-yl)-N-methylmethanamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a cycloheptanone derivative with hydrazine to form the pyrazole ring, followed by methylation of the resulting amine group .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-(1,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazol-3-yl)-N-methylmethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The amine group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Conditions typically involve the use of halogenated compounds and appropriate solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
1-(1,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazol-3-yl)-N-methylmethanamine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of parasitic diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-yl)-N-methylmethanamine involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes, disrupting their normal function and leading to therapeutic effects. The compound’s structure allows it to bind effectively to active sites, interfering with the enzyme’s activity .
Comparison with Similar Compounds
- 1-(1,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazol-3-yl)-N-ethylmethanamine
- 1-(1,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazol-3-yl)-N-propylmethanamine
Uniqueness: 1-(1,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazol-3-yl)-N-methylmethanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and potency in various applications .
Properties
IUPAC Name |
1-(1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-yl)-N-methylmethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3/c1-11-7-10-8-5-3-2-4-6-9(8)12-13-10/h11H,2-7H2,1H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFPCZJNCDYVBQT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=NNC2=C1CCCCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90592065 |
Source
|
Record name | 1-(1,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazol-3-yl)-N-methylmethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90592065 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
910442-17-0 |
Source
|
Record name | 1-(1,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazol-3-yl)-N-methylmethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90592065 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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